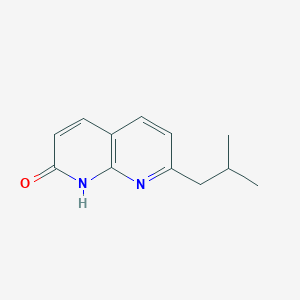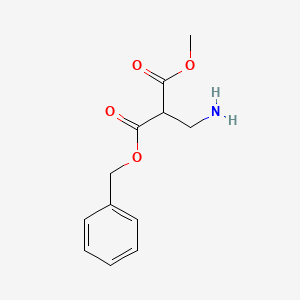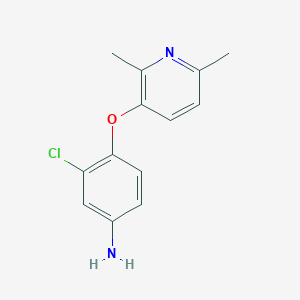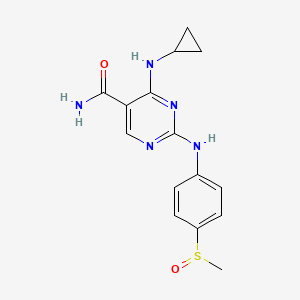
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one: is an organic compound belonging to the naphthyridine family This compound is characterized by a naphthyridine core with a 2-methylpropyl substituent at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloronicotinic acid and 2-methylpropylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the naphthyridine core. This can be achieved using a variety of cyclization agents and conditions.
Substitution: The final step involves the introduction of the 2-methylpropyl group at the 7th position. This can be done using alkylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydronaphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthyridine N-oxides.
Reduction: Dihydronaphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA gyrase, thereby exhibiting antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound without the 2-methylpropyl substituent.
2-Methyl-1,8-naphthyridine: A similar compound with a methyl group at the 2nd position.
7-Ethyl-1,8-naphthyridin-2-one: A compound with an ethyl group at the 7th position instead of a 2-methylpropyl group.
Uniqueness
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one is unique due to the presence of the 2-methylpropyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity for certain biological targets compared to other naphthyridine derivatives.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
7-(2-methylpropyl)-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-8(2)7-10-5-3-9-4-6-11(15)14-12(9)13-10/h3-6,8H,7H2,1-2H3,(H,13,14,15) |
Clé InChI |
AQZVADXGNIAZGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC2=C(C=C1)C=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl N-[2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13873448.png)



![N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide](/img/structure/B13873462.png)



